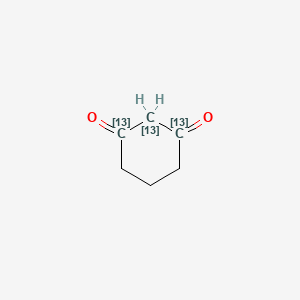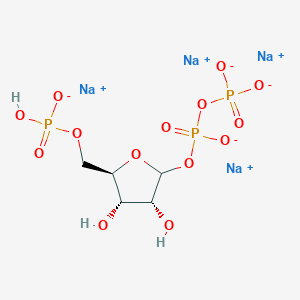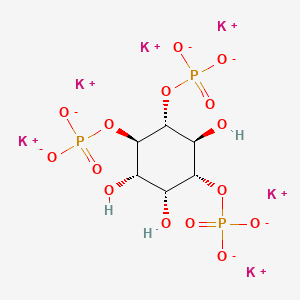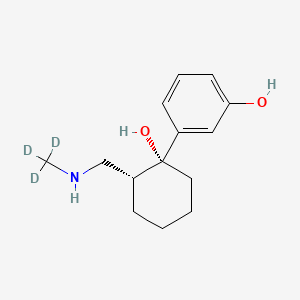
1,3-Cyclohexanedione-1,2,3-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanedione-1,2,3-13C3 is an organic compound with the formula (CH2)4(CO)2 . It is one of three isomeric cyclohexanediones and is a colorless compound that occurs naturally . It is the substrate for cyclohexanedione hydrolase . The compound exists mainly as the enol tautomer .
Synthesis Analysis
1,3-Cyclohexanedione is produced by semi-hydrogenation of resorcinol . The reaction of 1,3-cyclohexanedione with higher concentrations were slower than those with lower concentrations . By minimizing the use of the cyclic 1,3-dione derivatives and by tuning the reaction concentration, the acid catalyst was reduced to 0.1 mol % to afford the desired products in high yields .Molecular Structure Analysis
The structure of this compound can be found in various databases such as NIST Chemistry WebBook and PubChem .Chemical Reactions Analysis
1,3-Cyclohexanedione reacts under acid catalysis with alcohols to 3-alkoxyenones . Its pKa is 5.26 . Treatment of the sodium salt of the enolate with methyl iodide gives 2-methyl-1,3-cyclohexanedione, which also exists predominantly as the enol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases such as NIST Chemistry WebBook and PubChem .Scientific Research Applications
Preparation and Reaction Studies
1,3-Cyclohexanedione-2-13C has been synthesized through intramolecular Claisen condensation and used in the study of its reactions with chlorine and bromine in aqueous solutions. This process yields isotopically-labelled chloroform and bromoform with enriched carbon-13 content, demonstrating its utility in labeling and tracing chemical reactions (Boyce, Barefoot, & Hornig, 1983).
Polymer Support Chemistry
The compound has been used in the mono-blocking of symmetrical diketones on insoluble polymer supports, facilitating the production of various organic compounds like 3-phenyl-2-cyclohexen-1-one. This demonstrates its role in polymer-supported organic synthesis (Xu, Mcarthur, & Leznoff, 1983).
Molecular Structure and Conformation Analysis
Research on 1,3-Cyclohexanedione in gas phase revealed its existence in a mixture of chair and boat forms, providing insights into the molecular structure and stability of such compounds (Shen & Samdal, 2011).
Trace Analysis in Environmental Studies
1,3-Cyclohexanedione has been adapted for the trace analysis of aldehydes using high-performance liquid chromatography, highlighting its application in environmental chemistry and pollution studies (Stahovec & Mopper, 1984).
Organocatalytic Reactions
The compound is involved in organocatalytic 1,3-dipolar cycloaddition reactions with azides, demonstrating its utility in synthesizing diverse organic products like 1,2,3-triazoles (Xu, Zhen-yan, & Li, 2016).
Reactions with Alkylthiocyclopropenium Ions
It reacts with alkylthiocyclopropenium ions to yield 2-alkylthio-substituted 2H-pyrans, showcasing its potential in generating novel organic structures (Yoshida, Nakajima, Ogata, & Matsumoto, 1984).
Atmospheric Formaldehyde Determination
This compound has been used in the automated fluorometric determination of atmospheric formaldehyde, underlining its importance in atmospheric chemistry and environmental monitoring (Fan & Dasgupta, 1994).
Hydrogen-Bonded Cyclamers
1,3-Cyclohexanedione forms hydrogen-bonded cyclamers, which are structures that can occlude guest molecules like benzene. This has implications in host-guest chemistry and crystallography (Etter, Parker, Ruberu, Panunto, & Britton, 1990).
Asymmetric Aldol Reaction Studies
It is used in amino acid mediated intramolecular asymmetric aldol reactions to construct chiral bicyclic enediones, providing insights into asymmetric synthesis and enantioselectivity (Nagamine, Inomata, Endo, & Paquette, 2007).
Mechanism of Action
Target of Action
The primary target of 1,3-Cyclohexanedione-1,2,3-13C3 is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an important enzyme in the development of herbicides and plays a crucial role in the conversion of 4-hydroxyphenylpyruvate (HPPA) into homogentisic acid (HGA) in plants .
Mode of Action
This compound acts as an inhibitor of HPPD . The inhibition of HPPD leads to the failure of the normal synthesis of HGA, which results in the obstruction of the synthesis of plastoquinone . This affects the photosynthesis of plants and causes the death of plants with bleaching symptoms .
Biochemical Pathways
The biochemical pathway affected by this compound is the conversion of HPPA into HGA . HGA is a precursor to the synthetic plastoquininone and tocopherol, which play an important role in photosynthesis . The inhibition of HPPD by this compound obstructs the synthesis of plastoquinone, thereby affecting the photosynthesis of plants .
Result of Action
The result of the action of this compound is the death of plants with bleaching symptoms . This is due to the inhibition of HPPD, which leads to the failure of the normal synthesis of HGA and subsequently obstructs the synthesis of plastoquinone . This obstruction affects the photosynthesis of plants, leading to their death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Safety and Hazards
Future Directions
The loading amounts and concentrations of reactant 1,3-cyclohexanedione affect reaction rates and outcomes . By minimizing the use of the cyclic 1,3-dione derivatives and by tuning the reaction concentration, the acid catalyst was reduced to 0.1 mol % to afford the desired products in high yields . This approach could be used to expand the scope of the reaction .
properties
IUPAC Name |
(1,2,3-13C3)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2/i4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSLFCCWAKVHIW-VMGGCIAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[13C](=O)[13CH2][13C](=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Methyl-10H-dibenzo[f,h]pyrazolo[3,4-b]quinoxaline](/img/structure/B563461.png)

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)





![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)



